molecular formula C13H13ClN2 B15177702 N,N'-Diphenylformamidine monohydrochloride CAS No. 20868-98-8

N,N'-Diphenylformamidine monohydrochloride

Cat. No.: B15177702
CAS No.: 20868-98-8
M. Wt: 232.71 g/mol
InChI Key: FIZCETDDYBLZFL-UHFFFAOYSA-N
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Description

N,N’-Diphenylformamidine monohydrochloride is a chemical compound that belongs to the class of N,N-disubstituted formamides. It is known for forming adducts with phosgene and oxalyl chloride . This compound has a molecular formula of C13H12N2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenylformamidine monohydrochloride can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst . A mild and efficient method involves using sulfonated rice husk ash as a solid acid catalyst, which promotes the preparation of N,N’-diphenylformamidines from various aromatic amines . The reaction typically occurs under solvent-free conditions, resulting in good-to-high yields .

Industrial Production Methods

In industrial settings, the production of N,N’-Diphenylformamidine monohydrochloride may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylformamidine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosgene, oxalyl chloride, and various reducing agents . The reactions typically occur under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosgene and oxalyl chloride forms adducts .

Scientific Research Applications

N,N’-Diphenylformamidine monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Diphenylformamidine monohydrochloride involves its ability to form adducts with other compounds, such as phosgene and oxalyl chloride . This interaction can lead to the formation of new chemical entities with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the adducts formed.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diphenylformamide: Similar in structure but lacks the formamidine group.

    N,N’-Di(p-tolyl)formamidine: A derivative with p-tolyl groups instead of phenyl groups.

    N-(3-(Phenylimino)propenyl)aniline: Contains a propenyl group instead of the formamidine group.

Uniqueness

N,N’-Diphenylformamidine monohydrochloride is unique due to its ability to form stable adducts with phosgene and oxalyl chloride . This property makes it valuable in various chemical and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

20868-98-8

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

N,N'-diphenylmethanimidamide;hydrochloride

InChI

InChI=1S/C13H12N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h1-11H,(H,14,15);1H

InChI Key

FIZCETDDYBLZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=NC2=CC=CC=C2.Cl

Origin of Product

United States

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